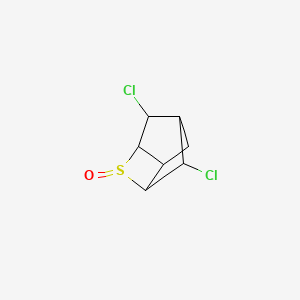
3,5-Dichloro-8-thiatricyclo(2.2.1.1(sup 2,6))octane oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-8-thiatricyclo(2.2.1.1(sup 2,6))octane oxide is a complex organic compound characterized by its unique tricyclic structure. This compound contains multiple ring systems, including four-membered, five-membered, six-membered, and seven-membered rings, along with sulfide and tetrahydro-thiophene groups
Vorbereitungsmethoden
The synthesis of 3,5-Dichloro-8-thiatricyclo(2211(sup 2,6))octane oxide involves multiple steps, typically starting with the preparation of the tricyclic core structure This can be achieved through cyclization reactions involving suitable precursorsThe final step involves the oxidation of the sulfur atom to form the oxide, which can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid .
Analyse Chemischer Reaktionen
3,5-Dichloro-8-thiatricyclo(2.2.1.1(sup 2,6))octane oxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be further oxidized to form sulfoxides or sulfones using strong oxidizing agents.
Reduction: The compound can be reduced to remove the oxide group, reverting to the sulfide form.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-8-thiatricyclo(2.2.1.1(sup 2,6))octane oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-8-thiatricyclo(2.2.1.1(sup 2,6))octane oxide involves its interaction with molecular targets such as enzymes and proteins. The compound’s tricyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The presence of chlorine atoms and the oxide group can influence its reactivity and binding affinity, making it a versatile tool for studying molecular interactions .
Vergleich Mit ähnlichen Verbindungen
3,5-Dichloro-8-thiatricyclo(2.2.1.1(sup 2,6))octane oxide can be compared with other similar compounds, such as:
3,5-Dichloro-8-thiatricyclo(2.2.1.1(sup 2,6))octane: Lacks the oxide group, making it less reactive in oxidation reactions.
8-Thiatricyclo(2.2.1.1(sup 2,6))octane oxide: Lacks the chlorine atoms, affecting its reactivity in substitution reactions.
3,5-Dibromo-8-thiatricyclo(2.2.1.1(sup 2,6))octane oxide: Contains bromine atoms instead of chlorine, which can alter its chemical properties and reactivity.
These comparisons highlight the unique features of 3,5-Dichloro-8-thiatricyclo(221
Eigenschaften
CAS-Nummer |
13382-89-3 |
|---|---|
Molekularformel |
C7H8Cl2OS |
Molekulargewicht |
211.11 g/mol |
IUPAC-Name |
2,8-dichloro-4λ4-thiatricyclo[3.2.1.03,6]octane 4-oxide |
InChI |
InChI=1S/C7H8Cl2OS/c8-4-2-1-3-6(4)11(10)7(3)5(2)9/h2-7H,1H2 |
InChI-Schlüssel |
QITDJLZWBRGDSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C3C(C1C(C2S3=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


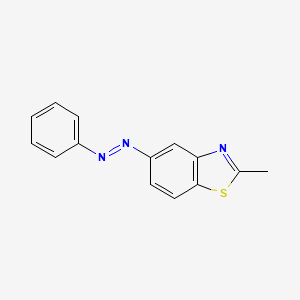
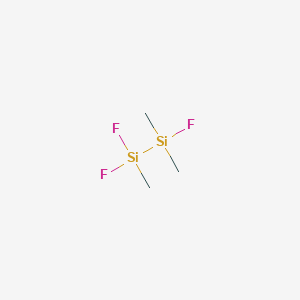
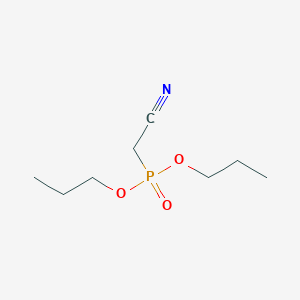
![2-[(Butan-2-yl)oxy]-1,2-diphenylethan-1-one](/img/structure/B14714030.png)

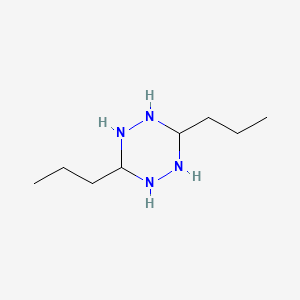


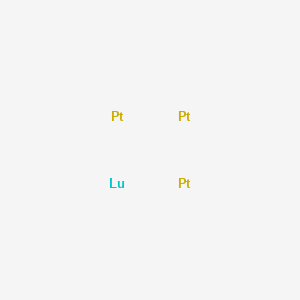
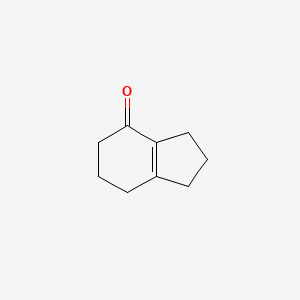

![N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]-2-(4-methylphenoxy)acetamide](/img/structure/B14714073.png)


